API-Linked Procurement Value: Designated Darolutamide Intermediate vs. Non-Designated Analogs
The target compound is a documented intermediate in the synthesis of darolutamide, a marketed prostate cancer drug. Its closest regioisomer, 3-acetyl-1H-pyrazole-4-carboxylic acid (CAS 37687-23-3), lacks this specific API link . This designation translates to a tangible procurement differentiator: it represents a demand pathway linked to a billion-dollar drug market, whereas the 4-carboxy analog is primarily of academic interest [1].
| Evidence Dimension | Industrial Application Pathway |
|---|---|
| Target Compound Data | Designated intermediate for darolutamide (ODM-201) |
| Comparator Or Baseline | 3-acetyl-1H-pyrazole-4-carboxylic acid (CAS 37687-23-3): No reported link to marketed APIs |
| Quantified Difference | Validated vs. Non-validated supply chain relevance |
| Conditions | Analysis of commercial and patent literature |
Why This Matters
For procurement, this defines a specific, high-volume demand niche, justifying sourcing efforts and inventory management that may not be warranted for a non-designated analog.
- [1] Cottineau, B. et al. (2003). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 12(16), 2105-2108. View Source
